

# Physical properties of 5,6-Dimethylpyrazin-2(1H)-one (melting point, solubility)

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## Compound of Interest

Compound Name: 5,6-Dimethylpyrazin-2(1H)-one

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## Technical Guide: Physicochemical Properties of 5,6-Dimethylpyrazin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of the heterocyclic compound **5,6-Dimethylpyrazin-2(1H)-one**, with a focus on its melting point and solubility. This document also outlines standardized experimental protocols for determining these properties and includes a conceptual workflow for its synthesis.

## Core Physical Properties

Quantitative data for the physical properties of **5,6-Dimethylpyrazin-2(1H)-one** are summarized below.

Property	Value	Source
Melting Point	200-201 °C	ChemicalBook[1]
Solubility in Water	Data not available	-
Solubility in Organic Solvents	Data not available	-

Note: While specific quantitative solubility data for **5,6-Dimethylpyrazin-2(1H)-one** is not readily available in the surveyed literature, related compounds such as 2,5-dimethylpyrazine and 2,6-dimethylpyrazine are reported to be soluble in water and organic solvents.[2][3][4]

## Experimental Protocols

The following sections describe detailed methodologies for the experimental determination of the melting point and solubility of pyrazinone derivatives.

### Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a critical indicator of its purity.[5][6][7] The open capillary method is a standard technique recognized by major pharmacopoeias.[8]

**Principle:** The melting point is the temperature at which a substance transitions from a solid to a liquid phase. For a pure crystalline compound, this transition occurs over a narrow temperature range. Impurities typically depress and broaden the melting point range.[5]

**Procedure:**

- **Sample Preparation:** The sample must be completely dry and in a fine powdered form to ensure uniform heat transfer.[6][7]
- **Capillary Tube Loading:** A small amount of the powdered sample is introduced into a thin-walled capillary tube, which is sealed at one end. The tube is tapped gently to pack the sample tightly to a height of a few millimeters.
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus (such as a Mel-Temp apparatus or a Thiele tube) adjacent to a calibrated thermometer.[5]
- **Heating:** The apparatus is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
- **Observation:** The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the sample.

## Solubility Determination (Shake-Flask Method)

The shake-flask method is a conventional and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[\[9\]](#)

**Principle:** A saturated solution is created by adding an excess of the solid compound to a solvent and allowing it to reach equilibrium. The concentration of the dissolved solute in the saturated solution represents its solubility at that temperature.[\[9\]](#)[\[10\]](#)

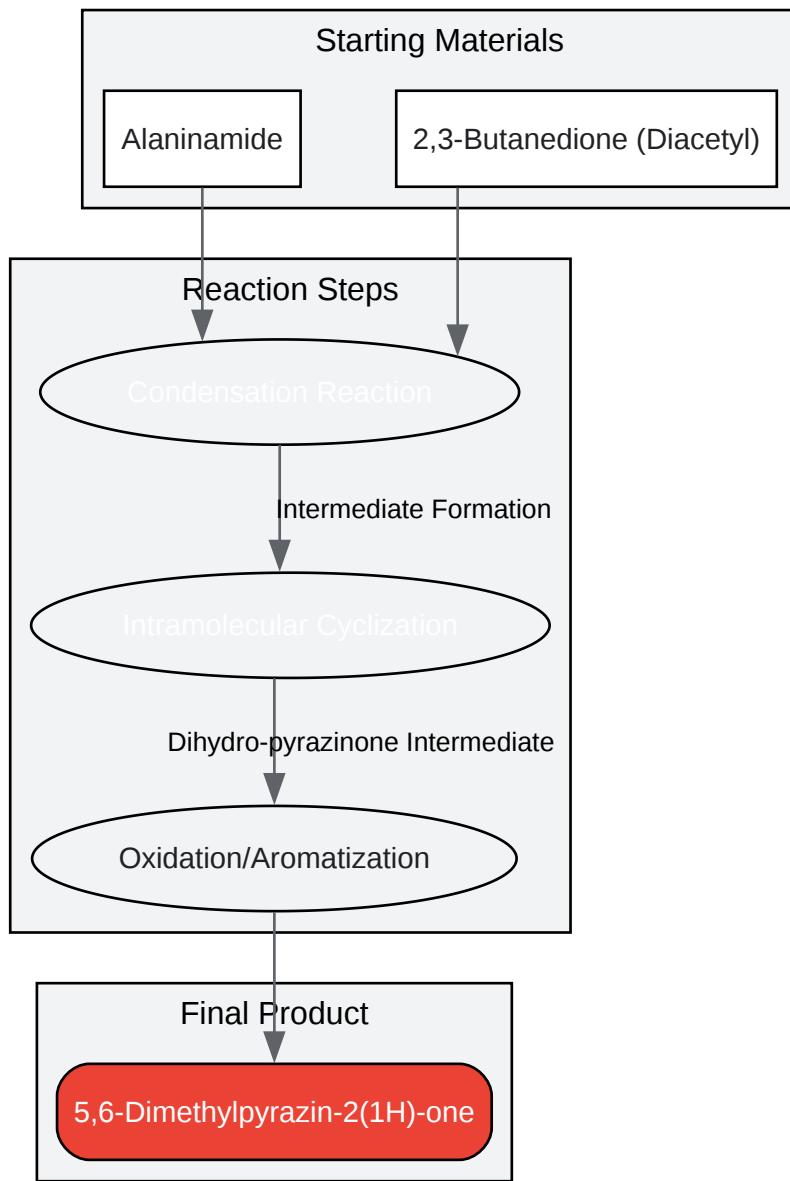
**Procedure:**

- **Preparation:** An excess amount of **5,6-Dimethylpyrazin-2(1H)-one** is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed flask.
- **Equilibration:** The flask is agitated in a constant temperature water bath for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached. The presence of undissolved solid should be visible to confirm saturation.[\[9\]](#)
- **Separation:** Once equilibrium is achieved, the suspension is allowed to settle, and the supernatant is carefully separated from the undissolved solid using filtration or centrifugation.
- **Quantification:** The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy, High-Performance Liquid Chromatography (HPLC), or gravimetric analysis after solvent evaporation.[\[10\]](#)
- **Expression of Solubility:** The solubility is typically expressed in units of mass per volume (e.g., g/L or mg/mL) or molarity (mol/L).

## Conceptual Synthesis Workflow

While a specific, detailed experimental synthesis for **5,6-Dimethylpyrazin-2(1H)-one** is not extensively documented in readily available literature, a plausible synthetic route can be conceptualized based on established pyrazinone synthesis methodologies. One common approach involves the condensation of an alpha-amino acid derivative with a 1,2-dicarbonyl compound, followed by cyclization and oxidation.

Below is a DOT language script for a diagram illustrating a conceptual workflow for the synthesis of **5,6-Dimethylpyrazin-2(1H)-one**.



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Caption: Conceptual workflow for the synthesis of **5,6-Dimethylpyrazin-2(1H)-one**.

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